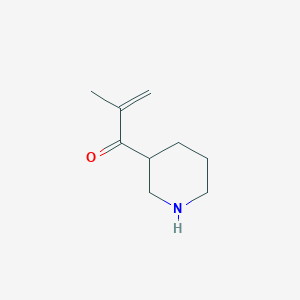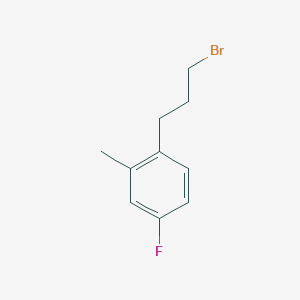
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C10H12BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as toluene or xylene and is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 4-fluoro-2-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The primary product is 4-fluoro-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-fluoro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. The fluorine and methyl groups influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)benzene: Lacks the fluorine and methyl substituents, resulting in different reactivity and applications.
4-Fluoro-2-methylbenzene: Lacks the bromopropyl group, making it less reactive towards nucleophilic substitution.
1-(3-Bromopropyl)-4-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties .
Uniqueness
1-(3-Bromopropyl)-4-fluoro-2-methylbenzene is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H12BrF |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
PDKRUBSDYTZLIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



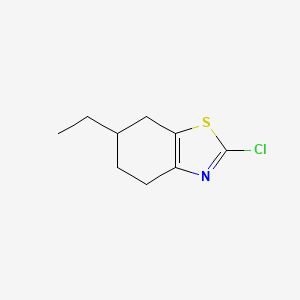
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)
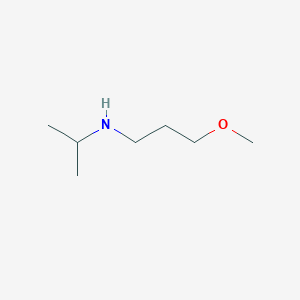

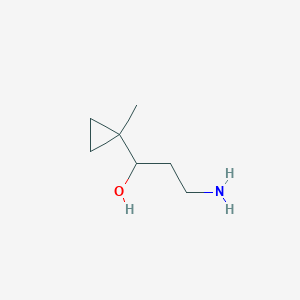
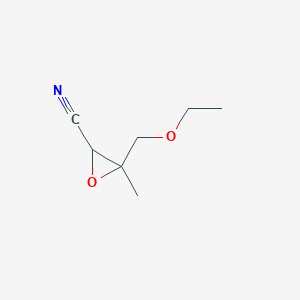
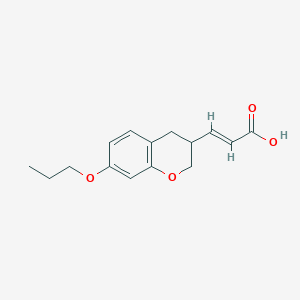


![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)

